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molecular formula C13H20N2O4 B8451011 n,n'-Bis(acetoacetyl)-2-methylpiperazine

n,n'-Bis(acetoacetyl)-2-methylpiperazine

Cat. No. B8451011
M. Wt: 268.31 g/mol
InChI Key: RKWSOXSZSDHHHL-UHFFFAOYSA-N
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Patent
US06521716B1

Procedure details

To 2-methylpiperazine (81.90 g, 0.819 mol) in xylene (525 ml) at 133° C. was added with stirring 2,2,6-trimethyl-1,3-dioxen-4-one (232.48 g, 1.637 mol) in xylene (525 ml) over 10 minutes, during which the temperature decreased to 100° C. After heating to 115° C over 5 minutes vigorous effervescence commenced, and after heating to 124° C. over another 5 minutes distillation of acetone (through a Vigreux column) also commenced. Pot temperature was increased to 139° C. over a further 30 minutes, with collection of acetone distillate. After cooling to 20° C. overnight, supernatant liquid was separated from deposited syrup, which was dissolved in dichloromethane. Removal of solvent from combined solutions and drying (92° C./100 Pa) gave N,N′-bis(acetoacetyl)-2-methylpiperazine (BAAMPZ) as a viscous syrup (216.66 g, 99%), identified by 1H-NMR, 13C-NMR, FT-IR and Raman spectra.
Quantity
81.9 g
Type
reactant
Reaction Step One
Quantity
232.48 g
Type
reactant
Reaction Step One
Quantity
525 mL
Type
solvent
Reaction Step One
Quantity
525 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][NH:6][CH2:5][CH2:4][NH:3]1.[CH3:8][C:9]1[O:15]C(C)(C)[O:13][C:11](=O)[CH:10]=1>C1(C)C(C)=CC=CC=1>[C:11]([N:3]1[CH2:4][CH2:5][N:6]([C:11](=[O:13])[CH2:10][C:9]([CH3:8])=[O:15])[CH2:7][CH:2]1[CH3:1])(=[O:13])[CH2:10][C:9]([CH3:8])=[O:15]

Inputs

Step One
Name
Quantity
81.9 g
Type
reactant
Smiles
CC1NCCNC1
Name
Quantity
232.48 g
Type
reactant
Smiles
CC1=CC(=O)OC(O1)(C)C
Name
Quantity
525 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
525 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
decreased to 100° C
TEMPERATURE
Type
TEMPERATURE
Details
after heating to 124° C. over another 5 minutes
Duration
5 min
DISTILLATION
Type
DISTILLATION
Details
distillation of acetone (through a Vigreux column)
TEMPERATURE
Type
TEMPERATURE
Details
Pot temperature was increased to 139° C. over a further 30 minutes, with collection of acetone distillate
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 20° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
supernatant liquid was separated from deposited syrup, which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in dichloromethane
CUSTOM
Type
CUSTOM
Details
Removal of solvent from combined solutions
CUSTOM
Type
CUSTOM
Details
drying (92° C./100 Pa)

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)C)(=O)N1C(CN(CC1)C(CC(=O)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 216.66 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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